5-Cyclopropoxy-2-nitronicotinonitrile
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Overview
Description
5-Cyclopropoxy-2-nitronicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It belongs to the class of nitriles and nitro compounds. This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a nitro group attached to a nicotinonitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-nitronicotinonitrile typically involves the cyclocondensation of nitrocarbonyl compounds with appropriate nitriles. One common method involves the reaction of nitroacetone with ethyl orthoformate and enamines, followed by cyclization to form the desired product . The reaction conditions often include the use of concentrated sulfuric acid or alkali solutions in the presence of hydrogen peroxide for partial hydrolysis .
Industrial Production Methods
the compound is available for research and development purposes, indicating that it can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group results in the formation of amines.
Substitution: Substitution reactions can yield various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-nitronicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitronicotinonitrile is not well-documented. it is known that the nitro group can participate in redox reactions, which may influence its biological activity. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Nitronicotinonitrile: Similar structure but lacks the cyclopropoxy group.
2-Nitronicotinonitrile: Similar structure but with the nitro group in a different position.
Cyclopropoxy-nicotinonitrile: Similar structure but lacks the nitro group.
Uniqueness
5-Cyclopropoxy-2-nitronicotinonitrile is unique due to the presence of both the cyclopropoxy and nitro groups on the nicotinonitrile backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-3-8(15-7-1-2-7)5-11-9(6)12(13)14/h3,5,7H,1-2H2 |
InChI Key |
FQRYZFMVOSMKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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